Comparative Efficacy of Bromperidol Decanoate vs. Placebo in Reducing Psychotic Symptoms
In a randomized, double-blind trial (n=20), bromperidol decanoate demonstrated a clinically meaningful reduction in positive psychotic symptoms compared to placebo injection over 6 months, as measured by the Scale for the Assessment of Positive Symptoms (SAPS). The mean SAPS score was 6 (SD 12.2) for bromperidol decanoate versus 40 (SD 27.8) for placebo [1]. This represents a mean difference of -34 points on the SAPS scale, indicating substantial efficacy in preventing relapse or symptom exacerbation.
| Evidence Dimension | Positive Psychotic Symptom Score (SAPS, high = worse) |
|---|---|
| Target Compound Data | Mean = 6, SD = 12.2 (n=10) |
| Comparator Or Baseline | Placebo: Mean = 40, SD = 27.8 (n=10) |
| Quantified Difference | Mean difference = -34 points |
| Conditions | 6-month randomized controlled trial in schizophrenic patients; SAPS scale. |
Why This Matters
This direct placebo-controlled evidence confirms the specific efficacy of bromperidol decanoate as a maintenance antipsychotic, supporting its procurement for relapse prevention protocols.
- [1] Smeraldi E, et al. [Bromperidol decanoate in the residual phase of schizophrenia]. Minerva Psichiatr. 1996 Mar;37(1):39-44. Data as reported in: Purgato M, Adams CE. Bromperidol decanoate (depot) for schizophrenia. Cochrane Database of Systematic Reviews. 2012;11:CD001719. View Source
